REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[N:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:4]=1[C:5]([O:7]C)=[O:6].[OH-].[Na+]>CO>[CH3:1][O:2][C:3]1[N:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:4]=1[C:5]([OH:7])=[O:6] |f:1.2|
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Name
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|
Quantity
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10.1 g
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Type
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reactant
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Smiles
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COC1=C(C(=O)OC)C=CC(=N1)Cl
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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[OH-].[Na+]
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Name
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|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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CO
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Conditions are dynamic
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1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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After completion of the addition
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Type
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TEMPERATURE
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Details
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the mixture is refluxed for 1 hour
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Duration
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1 h
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Type
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CONCENTRATION
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Details
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The clear solution is concentrated in vacuo to approx. 100 ml
|
Type
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CUSTOM
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Details
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The precipitate which has formed
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Type
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FILTRATION
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Details
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is collected by filtration
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Type
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WASH
|
Details
|
washed with a small amount of water
|
Type
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CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
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Details
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The residue is recrystallized from benzene-petroleum ether
|
Name
|
|
Type
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product
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Smiles
|
COC1=C(C(=O)O)C=CC(=N1)Cl
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |